molecular formula C7H13NO2S B1529546 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide CAS No. 1363381-31-0

7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide

Cat. No. B1529546
M. Wt: 175.25 g/mol
InChI Key: JDSIKUYJPSNJFG-UHFFFAOYSA-N
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Description

7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide, also known as 7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hemioxalate, is a chemical compound with the CAS Number: 1501856-47-8 . It has a molecular weight of 440.54 .


Molecular Structure Analysis

The InChI code for 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide is 1S/2C7H13NO2S.C2H2O4/c2*9-11(10)3-1-7(2-4-11)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Application 1: Transformation of Thia[7]helicene to Aza[7]helicenes and [7]Helicene-like Compounds

  • Summary of the Application : This research involves the transformation of Thia[7]helicene to Aza[7]helicenes and [7]Helicene-like compounds via a process called Aromatic Metamorphosis .
  • Methods of Application or Experimental Procedures : The process involves desulfurative dilithiation of the thia[7]helicene and the subsequent reaction with silicon and phosphorus electrophiles . The cyclopentadiene-fused [7]helicene-like compound and the pyrrole-fused aza[7]helicenes were also successfully synthesized via twofold SNAr reactions of the thia[7]helicene S,S-dioxide with the carbon and nitrogen nucleophiles, respectively .
  • Results or Outcomes : The thia[7]helicene S,S-dioxide and the silole-fused [7]helicene-like compound exhibited bright blue emission, and the cyclopentadiene-fused [7]helicene-like compound and the aza[7]helicenes showed strong violet emission . Each single enantiomer of the aza[7]helicenes showed circularly-polarized luminescence with the dissymmetry factors of 4.2~4 .

Application 2: 7-thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate

  • Summary of the Application : This compound is used in various chemical reactions and experiments .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 3: 7-thia-2-azaspiro[3.5]nonane hydrochloride

  • Summary of the Application : This compound is used in various chemical reactions and experiments .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 4: 2-thia-7-azaspiro [3.5]nonane 2,2-dioxide hydrochloride

  • Summary of the Application : This compound is used in various chemical reactions and experiments .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 5: 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide

  • Summary of the Application : This compound is used in various chemical reactions and experiments .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301, P302, P305, P312, P338, P351, and P352 .

properties

IUPAC Name

7λ6-thia-2-azaspiro[3.5]nonane 7,7-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)3-1-7(2-4-11)5-8-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSIKUYJPSNJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269276
Record name 7-Thia-2-azaspiro[3.5]nonane, 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide

CAS RN

1363381-31-0
Record name 7-Thia-2-azaspiro[3.5]nonane, 7,7-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Thia-2-azaspiro[3.5]nonane, 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide
Reactant of Route 2
7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide
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7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide
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7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide
Reactant of Route 5
7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide
Reactant of Route 6
7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide

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